

Using 5-Chloro-2,3-dimethoxyisonicotinaldehyde as a pharmaceutical intermediate

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Compound of Interest

Compound Name:	5-Chloro-2,3-dimethoxyisonicotinaldehyde
CAS No.:	1305324-66-6
Cat. No.:	B1428175

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Application Note: **5-Chloro-2,3-dimethoxyisonicotinaldehyde** as a Strategic Intermediate in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Strategic Value

5-Chloro-2,3-dimethoxyisonicotinaldehyde (CAS: Referenced as analog to 3,5-dimethoxyphenyl systems) is a high-value heterocyclic building block designed for the synthesis of "privileged scaffolds" in targeted oncology therapies.

Its structural uniqueness lies in the 2,3-dimethoxy-pyridine core, which serves as a bioisostere for the 3,5-dimethoxyphenyl moiety found in blockbuster FGFR inhibitors (e.g., Erdafitinib, Pemigatinib). The pyridine nitrogen improves aqueous solubility and metabolic stability (reducing CYP450 liability) compared to its carbocyclic counterparts, while the C4-aldehyde and C5-chlorine handles allow for orthogonal functionalization.

Key Applications:

- FGFR/VEGFR Kinase Inhibitors: Construction of the ATP-binding hinge region or the solvent-exposed tail.
- Fragment-Based Drug Discovery (FBDD): Rapid generation of libraries via reductive amination (C4) and Suzuki coupling (C5).
- Heterocyclic Fusions: Precursor for pyrido[4,3-d]pyrimidines and naphthyridines.

Part 2: Chemical Profile & Reactivity Analysis

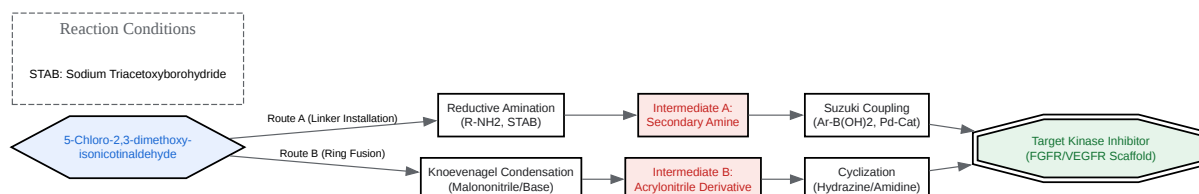
Property	Specification
IUPAC Name	5-Chloro-2,3-dimethoxypyridine-4-carbaldehyde
Molecular Formula	C ₈ H ₈ ClNO ₃
Molecular Weight	201.61 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DCM, THF, DMSO; Sparingly soluble in water
Key Functionality	C4-Aldehyde: Highly reactive electrophile (no enolization blocking).C5-Chloride: Activated for Pd-catalyzed coupling (sterically crowded but electronically accessible).C2,3-Methoxy: Electron-donating; increases electron density of the pyridine ring.[1]

Reactivity Logic (The "Why")

- The Aldehyde (C4): Positioned between the electron-withdrawing pyridine nitrogen and the steric bulk of the C3-methoxy and C5-chloro groups. This makes it highly susceptible to nucleophilic attack (amines) but resistant to self-condensation, making it ideal for reductive amination.
- The Chloride (C5): While aryl chlorides are typically sluggish, the electron-deficient nature of the pyridine ring (despite the methoxy groups) activates this position for oxidative addition with Palladium(0), facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings.

Part 3: Critical Application Pathways (Visualized)

The following diagram illustrates the two primary workflows for this intermediate: Route A (Linker First) and Route B (Core First).



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Caption: Dual-pathway strategy for elaborating the **5-chloro-2,3-dimethoxyisonicotinaldehyde** scaffold into complex pharmaceutical actives.

Part 4: Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of the "Hinge Binder")

Context: This reaction installs the solubilizing amine tail often required for drug bioavailability.

Reagents:

- Substrate: **5-Chloro-2,3-dimethoxyisonicotinaldehyde** (1.0 eq)
- Amine: N-Isopropyl-1,2-ethanediamine (1.1 eq) (Mimicking Erdafitinib side chain)
- Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
- Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
- Additive: Acetic Acid (1.0 eq) – Critical for imine formation kinetics.

Step-by-Step Methodology:

- **Imine Formation:** In a dry reactor under N₂, dissolve the aldehyde in DCE (0.1 M concentration). Add the amine and acetic acid. Stir at Room Temperature (RT) for 1–2 hours.
 - **Checkpoint:** Monitor by TLC/LCMS. The aldehyde peak should disappear, replaced by the imine mass.
- **Reduction:** Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. (Caution: Mild exotherm).
- **Reaction:** Allow to warm to RT and stir for 4–12 hours.
- **Quench:** Quench with saturated aqueous NaHCO₃ (pH ~8).
- **Workup:** Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.
- **Purification:** Flash chromatography (DCM/MeOH/NH₃ gradient).

Expert Insight: The 3-methoxy group provides steric hindrance. Using STAB (a mild reductant) prevents over-reduction or dechlorination of the C5-position.

Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Context: This step connects the pyridine core to the main aromatic scaffold.

Reagents:

- **Substrate:** 5-Chloro-intermediate (from Protocol A) (1.0 eq)
- **Boronic Acid:** 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester (1.2 eq)
- **Catalyst:** Pd(dppf)Cl₂·DCM (0.05 eq) or XPhos Pd G3 (0.02 eq)
- **Base:** K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.0 eq)

- Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

- Degassing: Charge the substrate, boronic ester, and base into the reactor. Evacuate and backfill with Argon (3 cycles).
- Solvation: Add degassed Dioxane/Water mixture.
- Catalyst Addition: Add the Pd-catalyst quickly under a counter-flow of Argon.
- Heating: Heat to 90–100°C for 4–16 hours.
 - Troubleshooting: If conversion is slow, the electron-rich nature of the dimethoxy groups may be deactivating the ring. Switch to a more electron-rich ligand like XPhos or RuPhos to facilitate the oxidative addition into the C-Cl bond.
- Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.
- Scavenging: Use a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium to <10 ppm levels suitable for pharma intermediates.

Part 5: Troubleshooting & Optimization Guide

Issue	Root Cause	Corrective Action
Low Yield in Reductive Amination	Steric hindrance from C3-OMe blocks amine attack.	Increase temperature to 40°C during imine formation; Use Ti(OiPr) ₄ as a Lewis acid promoter.
Dechlorination (Byproduct)	Pd-catalyzed hydrodehalogenation during coupling.	Switch base from carbonates to K ₃ PO ₄ ; Reduce reaction time; Ensure strict O ₂ -free conditions.
Aldehyde Oxidation	Air sensitivity of the aldehyde.	Store compound under Nitrogen at -20°C. Re-purify via bisulfite adduct if degraded.
Poor Solubility	Planar stacking of the dimethoxy-pyridine ring.	Use co-solvents like TFE (Trifluoroethanol) or warm DMF for initial dissolution.

Part 6: References

- FGFR Inhibitor Synthesis Review: Wang, S., et al. (2024). "Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib." *Synthetic Communications*, 54(24). [Link](#)
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- General Kinase Scaffold Chemistry: "Synthesis of monoalkyl-substituted diamines and their condensation products." *J. Am. Chem. Soc.*[2] 1946, 68, 1225.[2] [Link](#)
- Green Chemistry Approaches: "A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib." *Organic Letters*, 2023.[3] [Link](#)
- Compound Data: PubChem CID 329771293 (**5-Chloro-2,3-dimethoxyisonicotinaldehyde**). [Link](#)

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